

physical and chemical properties of 5-Chloro-6-methoxy-2-naphthaldehyde

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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-2-naphthaldehyde

Cat. No.: B11883723

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An In-depth Technical Guide to 5-Chloro-6-methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthaldehyde derivative. Naphthaldehyde and its derivatives are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of chloro and methoxy substituents on the naphthalene ring is expected to influence the molecule's chemical reactivity and biological properties. This guide provides a summary of the available physical and chemical properties of **5-Chloro-6-methoxy-2-naphthaldehyde**.

Chemical and Physical Properties

Quantitative data for **5-Chloro-6-methoxy-2-naphthaldehyde** is limited in publicly available literature. The following tables summarize the available information for the target compound and its close analog, 6-methoxy-2-naphthaldehyde, for comparative purposes.

Table 1: General Properties of 5-Chloro-6-methoxy-2-naphthaldehyde

Property	Value	Source
CAS Number	17579-74-7	[1]
Molecular Formula	C ₁₂ H ₉ ClO ₂	[1]
Molecular Weight	220.65 g/mol	[1]
IUPAC Name	5-chloro-6-methoxynaphthalene-2-carbaldehyde	

Table 2: Physical Properties of **5-Chloro-6-methoxy-2-naphthaldehyde**

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	[1]
Solubility	Data not available	

Table 3: Comparative Physical Properties of 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6)

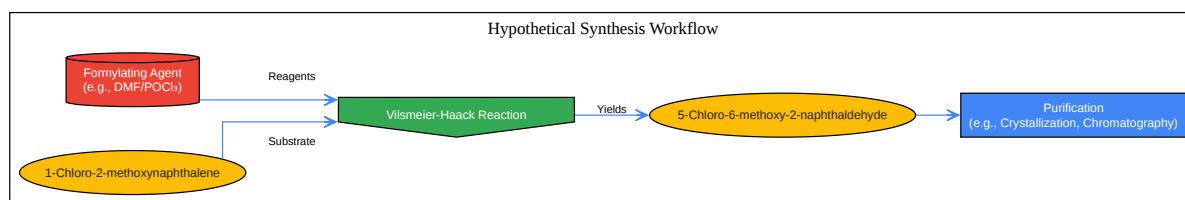
Property	Value	Source
Melting Point	81-84 °C	[2]
Boiling Point	196 °C at 10 mmHg	[2]
Solubility	Slightly soluble in chloroform and methanol. Limited solubility in water.	[2] [3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Chloro-6-methoxy-2-naphthaldehyde** are not readily available in the reviewed literature. However, general synthetic strategies for substituted naphthaldehydes can be inferred.

General Synthesis Approach

The synthesis of substituted naphthaldehydes often involves a multi-step process starting from a substituted naphthalene precursor. A plausible synthetic route for **5-Chloro-6-methoxy-2-naphthaldehyde** could involve the formylation of a 1-chloro-2-methoxynaphthalene derivative. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto an aromatic ring.



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A hypothetical workflow for the synthesis of **5-Chloro-6-methoxy-2-naphthaldehyde**.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Chloro-6-methoxy-2-naphthaldehyde** are not available in the searched literature. For reference, the following sections describe the expected spectral characteristics based on the analysis of the closely related compound, 6-methoxy-2-naphthaldehyde, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show signals for the aromatic protons, the aldehyde proton, and the methoxy protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro and methoxy substituents. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The methoxy protons would appear as a singlet at around 3.9-4.0 ppm.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the aldehyde would be significantly downfield (around 190 ppm). The carbons attached to the chlorine and oxygen atoms would also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm^{-1} . Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Mass Spectrometry

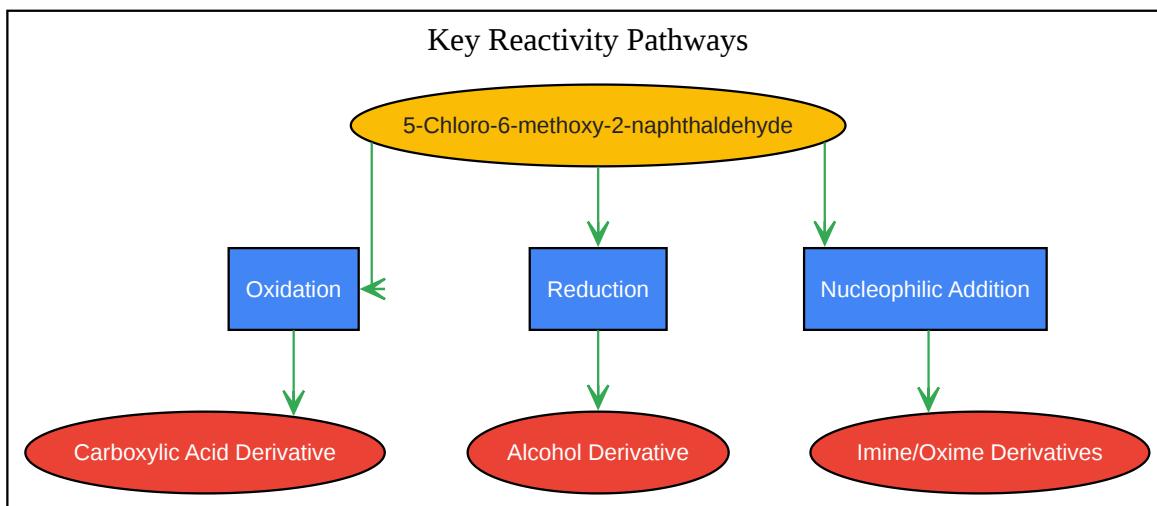
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.65 g/mol). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the methoxy group (CH_3O), and the chlorine atom. The isotopic pattern of the molecular ion peak would confirm the presence of one chlorine atom.

Reactivity and Potential Applications

The reactivity of **5-Chloro-6-methoxy-2-naphthaldehyde** is dictated by the aldehyde functional group and the substituted naphthalene ring.

- Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and other derivatives.
- Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing chloro group will influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring.

Substituted naphthaldehydes are valuable precursors in medicinal chemistry. They have been used in the synthesis of compounds with a range of biological activities, including antimicrobial and anticancer properties. The specific biological role of **5-Chloro-6-methoxy-2-naphthaldehyde** has not been extensively studied.



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General reactivity of the aldehyde group in **5-Chloro-6-methoxy-2-naphthaldehyde**.

Conclusion

5-Chloro-6-methoxy-2-naphthaldehyde is a chemical compound with potential applications in organic synthesis and drug discovery. However, a comprehensive characterization of its physical and chemical properties is not yet available in the public domain. Further experimental investigation is required to fully elucidate its properties and potential uses. Researchers interested in this compound may need to perform their own synthesis and characterization. The information provided in this guide for the closely related 6-methoxy-2-naphthaldehyde can serve as a useful reference point for such studies, keeping in mind the expected differences due to the presence of the chloro substituent.

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References

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- To cite this document: BenchChem. [physical and chemical properties of 5-Chloro-6-methoxy-2-naphthaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11883723#physical-and-chemical-properties-of-5-chloro-6-methoxy-2-naphthaldehyde]

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